6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin is a halogenated aromatic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicity. The structure of this compound includes two bromine atoms and four chlorine atoms attached to a dibenzo-p-dioxin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin typically involves the bromination and chlorination of dibenzo-p-dioxin. The process begins with the chlorination of dibenzo-p-dioxin using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step is followed by bromination using bromine or a bromine-containing reagent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and potential environmental hazards. similar compounds are often produced as by-products in the manufacture of herbicides, pesticides, and other chlorinated organic chemicals.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less chlorinated or brominated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially dehalogenated compounds.
Scientific Research Applications
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin has limited direct applications in scientific research due to its potential toxicity. it serves as a model compound for studying the behavior and effects of halogenated dioxins in the environment. Research areas include:
Environmental Chemistry: Understanding the persistence and degradation pathways of halogenated dioxins.
Toxicology: Investigating the toxic effects and mechanisms of action of dioxins on living organisms.
Analytical Chemistry: Developing methods for detecting and quantifying dioxins in environmental samples.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This activation can result in various toxic effects, including disruption of cellular processes, oxidative stress, and potential carcinogenicity .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Similar structure with bromine atoms instead of chlorine.
Polychlorinated Biphenyls (PCBs): Structurally related compounds with similar toxicological profiles.
Uniqueness
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin is unique due to its specific halogenation pattern, which influences its chemical reactivity and biological effects. The presence of both bromine and chlorine atoms can affect its interaction with biological targets and its environmental behavior.
Properties
CAS No. |
109264-62-2 |
---|---|
Molecular Formula |
C12H2Br2Cl4O2 |
Molecular Weight |
479.8 g/mol |
IUPAC Name |
6,7-dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br2Cl4O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H |
InChI Key |
ZFFWEQSODHIKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.